4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)-N,N-dimethylbenzenesulfonamide
Description
This compound features a unique 6,8-dioxa-2-azaspiro[3.5]nonane core, a spirocyclic system comprising 3- and 5-membered rings sharing a central nitrogen atom. The spiro system is substituted with two methyl groups at the 7-position and a carbonyl group at the 2-position, which is further linked to an N,N-dimethylbenzenesulfonamide moiety. The molecular formula is C₁₉H₂₄N₂O₅S (calculated molecular weight: 400.47 g/mol).
Properties
IUPAC Name |
4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5S/c1-16(2)23-11-17(12-24-16)9-19(10-17)15(20)13-5-7-14(8-6-13)25(21,22)18(3)4/h5-8H,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPSWYDFXQYLOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)CO1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)-N,N-dimethylbenzenesulfonamide is a complex organic molecule characterized by its unique spirocyclic structure. This article explores its biological activity, synthesis methods, and potential applications based on current research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 342.43 g/mol. The compound features a spirocyclic core, which is known to influence its biological interactions significantly.
Biological Activity
Research indicates that compounds with spirocyclic structures often exhibit diverse biological activities, including:
- Anticancer Activity : Spirocyclic compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Activity : The structural features of this compound suggest potential efficacy against bacterial and fungal pathogens.
- CNS Activity : The complexity of the structure may enable interaction with central nervous system receptors, potentially providing neuroprotective or therapeutic effects.
The mechanisms by which this compound exerts its biological effects may include:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with various receptors, modulating their activity and leading to physiological changes.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Spirocyclic Core : This step usually involves cyclization reactions using appropriate precursors under controlled conditions.
- Carbonyl Introduction : The introduction of the carbonyl group is achieved through acylation reactions.
- Sulfonamide Formation : The final product is formed by reacting the intermediate with N,N-dimethylbenzenesulfonamide.
Research Findings and Case Studies
Recent studies have explored the biological activity of similar compounds and their derivatives:
These studies highlight the potential of spirocyclic compounds in therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and physicochemical differences between the target compound and analogous molecules from the provided evidence:
Key Observations:
- Spiro vs. Fused/Bicyclic Systems : The target’s spiro system offers rigidity and reduced ring strain compared to the fused thiazolo-pyrimidine in 11a or the bicyclic beta-lactam in benzathine benzylpenicillin. This rigidity may enhance binding selectivity in drug design .
- Functional Groups: The target’s sulfonamide group contrasts with the cyano substituent in 11a and the beta-lactam in benzathine penicillin. Sulfonamides are known for enzyme inhibition (e.g., carbonic anhydrase), while beta-lactams target bacterial cell wall synthesis .
Physicochemical and Spectral Data
- Melting Points : The target compound’s melting point is unreported, but structurally related spiro compounds often exhibit high melting points (>200°C) due to rigidity. In contrast, 11a and 11b melt at 243–246°C and 213–215°C, respectively, influenced by their fused aromatic systems .
- Spectroscopy: The target’s IR spectrum would show strong absorptions for sulfonamide (∼1350 cm⁻¹, asymmetric S=O stretch) and carbonyl (∼1700 cm⁻¹). This contrasts with 11a’s cyano (∼2219 cm⁻¹) and beta-lactam carbonyl (∼1719 cm⁻¹ in 12) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
